molecular formula C6H12ClN3O2 B2591354 (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride CAS No. 2173637-73-3

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B2591354
CAS No.: 2173637-73-3
M. Wt: 193.63
InChI Key: GHQKVNTVXRDBEP-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to achieve consistent product quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives, amine derivatives, and substituted imidazolidines.

Scientific Research Applications

(S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets and altering their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-5-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These unique properties make it suitable for specific applications in scientific research and industry .

Properties

IUPAC Name

(5S)-5-(3-aminopropyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c7-3-1-2-4-5(10)9-6(11)8-4;/h4H,1-3,7H2,(H2,8,9,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQKVNTVXRDBEP-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1C(=O)NC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H]1C(=O)NC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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